molecular formula C16H18N2O3S2 B2484617 N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034257-29-7

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2484617
CAS No.: 2034257-29-7
M. Wt: 350.45
InChI Key: IHHKFMPQDYKBBF-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives and Their Applications

  • Antidepressant Activity of Thiophene Derivatives : A study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. One compound in this series demonstrated significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting potential antidepressant properties (Mathew, Suresh, & Anbazhagan, 2014).

  • Cancer Research with Thiophene Analogs : Research on hydroxyl-containing benzo[b]thiophene analogs showed selective antiproliferative activity against laryngeal cancer cells. These compounds enhanced antioxidant enzyme activity and induced apoptosis, indicating potential applications in cancer therapy (Haridevamuthu et al., 2023).

Metal Complexes and Coordination Chemistry

  • Phenylmercury(II) Complexes with Thioureas : A study investigated new phenylmercury(II) complexes with various thiourea derivatives, revealing diverse coordination environments and metal-ligand interactions. These complexes displayed semiconducting properties and metal-perturbed ligand-centred luminescence, suggesting applications in materials science and coordination chemistry (Rajput et al., 2015).

  • Copper-Catalyzed Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was used as a catalyst system for Goldberg amidation reactions, indicating the potential use of related oxalamide compounds in catalytic processes to achieve efficient coupling reactions (De, Yin, & Ma, 2017).

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-22-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-23-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHKFMPQDYKBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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